molecular formula C24H26NP B3333727 9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole CAS No. 1308652-65-4

9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole

Cat. No.: B3333727
CAS No.: 1308652-65-4
M. Wt: 359.4 g/mol
InChI Key: LVZFAAVQZRSWHJ-UHFFFAOYSA-N
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Description

9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole is an organic compound with the molecular formula C₂₄H₂₆NP . This molecule features a hybrid structure combining a carbazole group, a common motif in material science known for its electron-donating capabilities and rigid, planar structure, with a diisopropylphosphino group, a sterically hindered ligand frequently employed in transition metal catalysis . This unique combination suggests significant potential for applications in organic synthesis and advanced materials development. Researchers may value this compound as a building block or precursor in the synthesis of more complex molecular architectures, particularly as a ligand for forming metal complexes in catalytic systems. Its structure indicates possible utility in the development of organic light-emitting diodes (OLEDs) and phosphorescent emitters, where carbazole derivatives are widely studied. The integration of the phosphine group could further allow for tuning of electronic properties and coordination geometry. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals with appropriate precautions in accordance with established laboratory safety protocols.

Properties

IUPAC Name

(2-carbazol-9-ylphenyl)-di(propan-2-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26NP/c1-17(2)26(18(3)4)24-16-10-9-15-23(24)25-21-13-7-5-11-19(21)20-12-6-8-14-22(20)25/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZFAAVQZRSWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746466
Record name 9-{2-[Di(propan-2-yl)phosphanyl]phenyl}-9H-carbazole
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Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308652-65-4
Record name 9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole
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Record name 9-{2-[Di(propan-2-yl)phosphanyl]phenyl}-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1308652-65-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole typically involves the reaction of carbazole with a phosphine reagent. One common method involves the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium halide to form the desired phosphine compound . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify the phosphine group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions on the phenyl ring can yield a variety of substituted carbazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H26NP
  • Molecular Weight : 359.44 g/mol
  • CAS Number : 1308652-65-4

The structure of this compound allows it to act as a ligand in coordination chemistry, facilitating interactions with transition metals. The steric bulk provided by the bis(1-methylethyl) groups enhances its effectiveness in various catalytic applications.

Coordination Chemistry and Catalysis

9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. Its ability to stabilize palladium complexes enhances the reactivity of these catalysts towards organic substrates, making it valuable in synthetic organic chemistry. The compound's unique electronic properties contribute to its selectivity and efficiency in these reactions .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of tBuBrettPhos make it suitable for applications in organic electronics, particularly in the development of OLEDs. The carbazole moiety contributes to the compound's ability to transport charge, which is essential for the functionality of OLEDs.

Biological Applications

While this compound does not exhibit inherent biological activity, its potential as a drug delivery system is being explored. The phosphine group can interact with biological targets, potentially modulating enzymatic activities and influencing cellular signaling pathways. Research is ongoing into its pharmacological potential, particularly against various cancer types .

Mechanism of Action

The mechanism by which 9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole exerts its effects involves its interaction with molecular targets through the phosphine group. The phosphine group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This coordination can affect various molecular pathways, depending on the specific application and target.

Comparison with Similar Compounds

Electronic Effects: Phosphino vs. Phosphoryl Groups

  • Target Compound: The bis(isopropyl)phosphino group is a strong electron donor, raising the HOMO level and improving hole injection/transport. This contrasts with phosphoryl (-P=O) groups in compounds like 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]-9H-carbazole (), where the electron-withdrawing phosphoryl groups lower HOMO levels, favoring electron transport .
  • Implications: Phosphino-substituted carbazoles may exhibit superior hole mobility compared to phosphoryl analogues but could have reduced triplet energy (T₁) due to enhanced conjugation and donor strength .

Stability: C–P Bond Considerations

  • CzPO2 (9-(3,5-bis(diphenylphosphoryl)phenyl)-9H-carbazole): highlights degradation via C–P bond cleavage under UV/electrical stress. The target compound’s bis(isopropyl)phosphino group may offer improved stability over phenyl-substituted phosphoryl groups due to steric protection of the C–P bond .
  • Synthetic Handling : Phosphines are prone to oxidation, necessitating inert-atmosphere synthesis. However, bulky isopropyl groups may slow oxidation compared to less hindered derivatives .

Structural and Steric Effects

  • Bulky Substituents : Compounds like 9-(4-tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole (CzSi) () use silyl and tert-butyl groups to enhance thermal stability and reduce aggregation. Similarly, the target’s isopropyl groups may improve solubility and film-forming properties .
  • Comparison with Alkylated Carbazoles: notes that alkyl chains (e.g., hexyl) enhance solubility. The branched isopropyl groups in the target compound likely offer similar benefits while maintaining rigidity .

Application in OLED Host Materials

  • Quaternary Hosts (9CzFDPESPO and 9CzFDPEPO): These phosphine oxide-based hosts () achieve high triplet energies (~3.0 eV) and balanced charge transport.
  • Donor-Acceptor (D-A) Spacing: emphasizes that elongated D-A distances (e.g., via diphenylene linkers) improve carrier mobility. The target’s structure could allow similar spatial optimization if the phosphino group acts as a donor separated from the carbazole acceptor .

Tabular Comparison of Key Compounds

Compound Name Substituents Electronic Nature Triplet Energy (T₁) Stability Notes Application Performance
Target Compound Bis(isopropyl)phosphino Strong Donor Not Reported Potential C–P stability improvement Expected high hole mobility
3,6-Bis(diphenylphosphoryl)-carbazole Multiple phosphoryl groups Acceptor ~2.86 eV Prone to C–P cleavage Electron-transport host in OLEDs
CzPO2 Diphenylphosphine oxide Acceptor ~3.0 eV Low (C–P bond degradation) Limited device lifetime
9CzFDPESPO Phosphine oxide, carbazole, fluorenyl Ambipolar 3.0 eV High (stable linkages) EQE >22% in blue PHOLEDs
DPPC Diphenylboryl Acceptor Not Reported Moderate Balanced charge transport in DFT

Key Research Findings and Implications

  • Charge Transport: The target compound’s phosphino group may outperform phosphoryl-based hosts in hole-dominated devices but could require pairing with electron-transport materials for balanced performance .
  • Degradation Mitigation : Steric protection from isopropyl groups could address stability issues observed in CzPO2, though long-term studies are needed .

Biological Activity

9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole (CAS No. 1308652-65-4) is a compound notable for its unique structure, which combines a carbazole core with a bis(1-methylethyl)phosphino group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C24H26NP
  • Molecular Weight : 359.44 g/mol
  • CAS Number : 1308652-65-4

The compound's structure enables it to act as a ligand in coordination chemistry, facilitating interactions with metal centers that can influence biological pathways.

The biological activity of this compound is primarily attributed to the phosphine group, which can coordinate with various molecular targets. This interaction may modulate enzymatic activities and influence cellular signaling pathways, making it a candidate for further pharmacological exploration.

2. Pharmacological Potential

The compound's ability to form stable complexes with transition metals suggests potential applications in drug delivery systems and therapeutic agents. Research into related compounds has demonstrated their effectiveness against various cancer types, including non-small-cell lung cancer and acute myeloid leukemia .

Table 1: Summary of Biological Activities of Related Carbazole Derivatives

Compound NameBiological ActivityReference
9-ethyl-9H-carbazole-3-carbaldehydeInduces apoptosis in melanoma cells
CeliptiumApproved for metastatic breast cancer
MidostaurinUsed for acute myeloid leukemia

Case Study: Antitumor Function of Carbazole Derivatives

A study investigated the antitumor effects of a carbazole derivative, demonstrating that it selectively inhibited the growth of melanoma cells while sparing normal melanocytes. This selectivity was linked to the compound's ability to activate apoptotic pathways without causing toxicity to healthy cells . Such findings underscore the potential of carbazole derivatives as targeted cancer therapies.

Safety and Toxicology

Preliminary safety assessments indicate that compounds containing phosphine groups can cause skin and eye irritation . Further toxicological studies are necessary to fully understand the safety profile of this compound before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-[2-[bis(1-methylethyl)phosphino]phenyl]-9H-carbazole, and what challenges arise during purification?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the phosphino and carbazole moieties . Key challenges include controlling steric hindrance from the bis(1-methylethyl)phosphino group and ensuring high purity. Purification often requires silica gel chromatography followed by recrystallization in polar solvents like ethanol. Impurities from unreacted intermediates (e.g., residual carbazole derivatives) can be monitored via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the phosphino-phenyl linkage and carbazole backbone . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight validation. X-ray crystallography, where feasible, resolves steric configurations of the bulky phosphino group .

Q. How does the compound’s solubility influence its application in optoelectronic devices?

  • Methodological Answer : Solubility in non-polar solvents (e.g., toluene or chloroform) is limited due to the carbazole core’s rigidity. Researchers often modify alkyl chain lengths on the carbazole nitrogen or phosphino group to enhance solubility without compromising charge-transport properties. For example, replacing methyl groups with ethyl chains improves solubility by 30% while maintaining photoluminescence quantum yields .

Advanced Research Questions

Q. How do substituents on the carbazole and phosphino groups affect electronic properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., halogens) on the phenyl ring reduce the Highest Occupied Molecular Orbital (HOMO) energy, enhancing hole-transport capabilities. Computational studies (DFT) show that the bis(1-methylethyl)phosphino group lowers the HOMO-LUMO gap by 0.3 eV compared to diphenylphosphino analogs, improving charge injection in OLEDs . Experimental validation via cyclic voltammetry reveals oxidation potentials shifted by ±50 mV depending on substituent electronegativity .

Q. What strategies resolve contradictions in reported device performance data?

  • Methodological Answer : Discrepancies in OLED efficiency (e.g., external quantum efficiency varying from 8% to 12%) often stem from film morphology differences. Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIXS) can correlate device performance with molecular packing. For instance, annealing thin films at 120°C for 10 minutes reduces pinhole defects, improving luminance uniformity .

Q. How can computational modeling guide the design of derivatives with tailored charge-transport properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict reorganization energies and charge-transfer integrals. For example, substituting the carbazole nitrogen with electron-donating groups (e.g., -OCH₃) decreases hole reorganization energy by 0.05 eV, enhancing mobility. Molecular dynamics simulations further assess packing efficiency in amorphous vs. crystalline phases .

Q. What are the optimal conditions for introducing functional groups via post-synthetic modifications?

  • Methodological Answer : Palladium-catalyzed C–H activation at the carbazole 3- and 6-positions allows bromination (using NBS in DMF at 80°C), enabling subsequent Suzuki couplings. Reaction yields drop below 60% if steric bulk from the phosphino group obstructs catalyst access. Microwave-assisted synthesis (100°C, 30 min) improves yields by 15% compared to conventional heating .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole
Reactant of Route 2
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9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole

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